molecular formula C16H31NO3 B14544647 Decyl (diethylamino)(oxo)acetate CAS No. 62248-37-7

Decyl (diethylamino)(oxo)acetate

Cat. No.: B14544647
CAS No.: 62248-37-7
M. Wt: 285.42 g/mol
InChI Key: WBDNZUJIVOECQN-UHFFFAOYSA-N
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Description

Decyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, in particular, has unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl (diethylamino)(oxo)acetate is typically synthesized through esterification, a chemical reaction between an acid and an alcohol. The process involves the reaction of decanol (a fatty alcohol) with diethylaminoacetic acid under acidic conditions. The reaction is usually facilitated by an acid catalyst such as sulfuric acid. The general reaction can be represented as: [ \text{CH}3\text{COOH} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then distilled to separate the ester from the by-products. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Decyl (diethylamino)(oxo)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in the plastic industry.

Mechanism of Action

The mechanism of action of Decyl (diethylamino)(oxo)acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Decyl Acetate: Another ester with similar properties but different molecular structure.

    Ethyl Acetate: A smaller ester commonly used as a solvent.

    Methyl Butanoate: An ester with a fruity odor used in the flavor industry.

Uniqueness

Decyl (diethylamino)(oxo)acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides lipid-like characteristics, making it suitable for applications in the fragrance and plastic industries. Additionally, its diethylamino group offers potential for unique biological interactions and therapeutic applications.

Properties

CAS No.

62248-37-7

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

decyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C16H31NO3/c1-4-7-8-9-10-11-12-13-14-20-16(19)15(18)17(5-2)6-3/h4-14H2,1-3H3

InChI Key

WBDNZUJIVOECQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

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